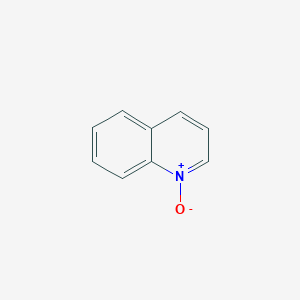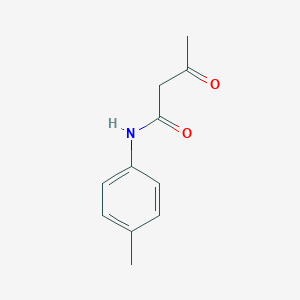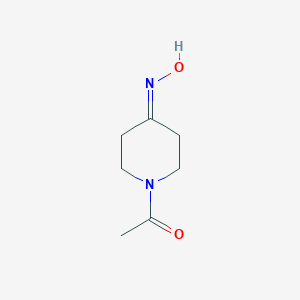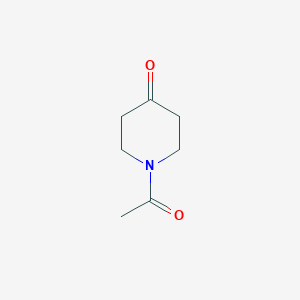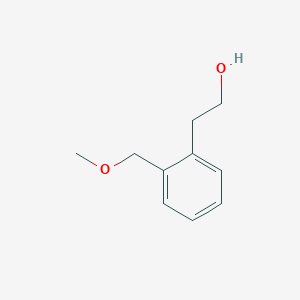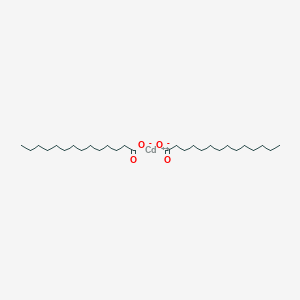
三苯甲基异硫氰酸酯
描述
Trityl isothiocyanate is a chemical compound with the formula C20H15NS . It is also known as Triphenylmethyl isothiocyanate .
Synthesis Analysis
The synthesis of Trityl isothiocyanate and similar compounds has been a subject of research. The key achievements in the development of synthetic approaches to tris(tetrathiaaryl)methyl radicals have been reviewed . The review focuses on the properties and promising applications of these radicals .
Molecular Structure Analysis
The molecular structure of Trityl isothiocyanate consists of 20 carbon atoms, 15 hydrogen atoms, and 1 sulfur and nitrogen atom each . The molecular weight of the compound is 301.405 .
Chemical Reactions Analysis
Trityl cations have been applied as neutral Lewis acids in different chemical reactions . They are most widely used in hydride abstraction reactions both in the study of mechanisms transformations (organometallic and organic) and in organic syntheses .
Physical And Chemical Properties Analysis
Trityl isothiocyanate has a molecular weight of 301.405 . Trityl radicals are stable under both oxidation and reduction conditions . Many trityls are well soluble in water .
科学研究应用
固相化学中的合成:
- 三苯甲基异硫氰酸酯树脂在固相合成中很有价值,特别是用于创建负载的靛红素 β-硫代半氨基咔唑和曼尼希衍生物。该合成途径还促进了多种硫脲的产生,这些硫脲可以进一步转化为 2-氨基噻唑-5-羧酸酯 (Pirrung & Pansare, 2001)。
异硫氰酸酯在疾病预防和治疗中的作用:
- 源自十字花科蔬菜的异硫氰酸酯因其疾病预防和治疗作用而被广泛研究。临床试验探索了它们在治疗从癌症到自闭症等疾病中的效用,表明它们有可能纳入更大的人类疾病缓解工作中 (Palliyaguru et al., 2018)。
生物活性化合物的绿色合成:
- 使用异硫氰酸酯合成不对称三取代 1,3,5-三嗪展示了有机化学中的一种环保工艺。该方法突出了异硫氰酸酯在开发合成重要生物活性化合物的新途径中的潜力 (Li et al., 2021)。
化学保护和癌症预防:
- 异硫氰酸酯在动物模型中对各种类型的癌症表现出显着的化学保护作用。它们的机制包括诱导细胞保护蛋白、抑制促炎反应和影响基因表达网络 (Dinkova-Kostova, 2013)。
抗菌活性:
- 十字花科植物中的异硫氰酸酯对耐甲氧西林金黄色葡萄球菌 (MRSA) 表现出抗菌活性,突出了它们作为抗菌剂的潜力 (Dias et al., 2014)。
在有机合成中的应用:
- 三苯甲基衍生物,包括三苯甲基,在有机合成中具有各种应用。它们用作保护基团,在生物偶联、交联和荧光中具有新颖的应用 (Shchepinov & Korshun, 2003)。
安全和危害
未来方向
作用机制
Target of Action
Trityl isothiocyanate is a complex compound that interacts with various targets. Isothiocyanates (itcs), a class of compounds to which trityl isothiocyanate belongs, are known to interact with a variety of cellular targets, including proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
For instance, they can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Biochemical Pathways
Trityl isothiocyanate likely affects multiple biochemical pathways, similar to other ITCs. ITCs have been shown to govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . These interactions can lead to a variety of downstream effects, including the modulation of cell cycle regulators and the induction of apoptosis .
Pharmacokinetics
Itcs are generally known to be metabolized by the mercapturic acid pathway, which includes conjugation of itcs with glutathione (gsh) followed by enzymatic degradation and n-acetylation . These processes can impact the bioavailability of the compound.
Result of Action
Itcs, in general, have been shown to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They can modulate a large number of cancer-related targets or pathways, potentially leading to the inhibition of tumor cell growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of trityl isothiocyanate, although specific studies on this compound are lacking. For ITCs, factors such as pH and the presence of certain cofactors can influence the formation of these compounds from their precursors . Additionally, the presence of other dietary components could potentially influence the absorption and metabolism of ITCs, thereby affecting their bioavailability and efficacy .
属性
IUPAC Name |
[isothiocyanato(diphenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NS/c22-16-21-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZHAUXTGFNYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169355 | |
| Record name | Trityl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trityl isothiocyanate | |
CAS RN |
1726-94-9 | |
| Record name | Trityl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001726949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trityl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trityl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of trityl isothiocyanate in solid-phase synthesis?
A1: Trityl isothiocyanate serves as a versatile building block in solid-phase synthesis. Primarily, it acts as a precursor for trityl thiosemicarbazide resin []. This resin facilitates the synthesis of various compounds, including:
- Supported isatin β-thiosemicarbazones: These compounds, along with their Mannich derivatives, can be efficiently synthesized using trityl thiosemicarbazide resin [].
- Thioureas: Reacting trityl isothiocyanate with amines directly yields a variety of supported thioureas []. These thioureas can be further transformed into valuable compounds like 2-aminothiazole-5-carboxylates through reaction with methyl 2-chloroacetoacetate [].
Q2: How does photolysis of trityl isothiocyanate contribute to understanding free radical behavior?
A2: Photolysis of trityl isothiocyanate, when conducted in rigid glasses at extremely low temperatures (77 K), provides valuable insights into the formation and trapping of free radicals []. This technique allows researchers to:
- Study radical behavior in a controlled environment: The rigid glass matrix at low temperature traps these radicals, preventing their diffusion and further reactions. This trapping enables spectroscopic analysis (absorption and fluorescence) to identify the radicals and study their characteristics [].
- Discover new luminescence properties: This method led to the identification of new luminescence bands for the benzyl radical and the discovery of the lowest energy luminescence spectrum of the diphenylmethyl radical [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



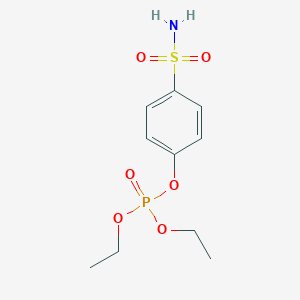
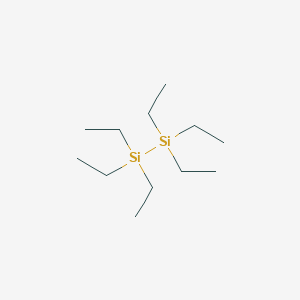

![6-Oxa-9-azaspiro[4.5]decane](/img/structure/B160180.png)
![sodium;(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B160181.png)
